molecular formula C15H13ClN2O2 B11140956 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide

Cat. No.: B11140956
M. Wt: 288.73 g/mol
InChI Key: XCVLFZUHKSOVBF-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 4-chloroindoline derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-furamide
  • N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-furamide
  • N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to other halogenated or substituted indole derivatives .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13ClN2O2/c16-12-3-1-4-13-11(12)6-8-18(13)9-7-17-15(19)14-5-2-10-20-14/h1-6,8,10H,7,9H2,(H,17,19)

InChI Key

XCVLFZUHKSOVBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCNC(=O)C3=CC=CO3)C(=C1)Cl

Origin of Product

United States

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